molecular formula C15H22N2O2 B248000 N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE

N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE

Cat. No.: B248000
M. Wt: 262.35 g/mol
InChI Key: PPFNFJLLNDWMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE typically involves the following steps:

  • Formation of the Amide Bond: : The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the desired amide.

      Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

  • Purification: : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

      Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

      Reagents and Conditions: The reaction is typically carried out in anhydrous ether at low temperatures.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

      Reagents and Conditions: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,5-Dimethylbenzoic acid derivatives.

    Reduction: N-(3,5-Dimethyl-phenyl)-3-morpholin-4-yl-propylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific pathways involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The morpholine ring and the substituted phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethyl-phenyl)-acetamide: Similar in structure but lacks the morpholine ring, which may result in different chemical and biological properties.

    N-(3,5-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide: Contains a similar morpholine ring but differs in the position of the amide linkage.

Uniqueness

N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is unique due to the combination of the morpholine ring and the 3,5-dimethylphenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H22N2O2/c1-12-9-13(2)11-14(10-12)16-15(18)3-4-17-5-7-19-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18)

InChI Key

PPFNFJLLNDWMCK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C

solubility

39.4 [ug/mL]

Origin of Product

United States

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